molecular formula C9H10BrNO2 B556634 2-Amino-3-(3-bromophenyl)propanoic acid CAS No. 30163-20-3

2-Amino-3-(3-bromophenyl)propanoic acid

Cat. No. B556634
CAS RN: 30163-20-3
M. Wt: 244.08 g/mol
InChI Key: GDMOHOYNMWWBAU-UHFFFAOYSA-N
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Description

“2-Amino-3-(3-bromophenyl)propanoic acid” is a compound with the CAS Number 82311-69-1 . It is also known as 3-Bromo-L-phenylalanine . The compound is typically in the form of a powder .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of ®-2-Amino-3-(2-bromophenyl)propanoic Acid involves a co-immobilized multienzyme system for the cofactor-driven cascade .


Molecular Structure Analysis

The molecular weight of “2-Amino-3-(3-bromophenyl)propanoic acid” is 244.09 . The InChI key is GDMOHOYNMWWBAU-QMMMGPOBSA-N .


Physical And Chemical Properties Analysis

“2-Amino-3-(3-bromophenyl)propanoic acid” is a powder . It has a melting point of 238-240°C .

Scientific Research Applications

  • Synthesis of Monoisomeric Phthalocyanines and Phthalocyanine-Fullerene Dyads

    • Scientific Field: Organic Chemistry
    • Application Summary: “2-Amino-3-(3-bromophenyl)propanoic acid” is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads .
    • Method of Application: The exact method of application is not specified in the source, but it involves the use of this compound in the synthesis process .
    • Results or Outcomes: The outcomes of this application are the successful synthesis and characterization of the mentioned compounds .
  • Synthesis of Indole Derivatives

    • Scientific Field: Medicinal Chemistry
    • Application Summary: Compounds similar to “2-Amino-3-(3-bromophenyl)propanoic acid”, such as methyl 2-amino-3, 3, 3-trifluoro-2-(6-fluoro-1H-indol-3-yl) propanoate and methyl 3-(2-amino-3-ethoxy-1, 1, 1-trifluoro-3-oxopropan-2-yl)-1H-indole-5-carboxylate, have been synthesized and found to have significant biological activity .
    • Method of Application: The exact method of application is not specified in the source, but it involves the use of similar compounds in the synthesis process .
    • Results or Outcomes: The outcomes of this application are the successful synthesis of indole derivatives with significant biological activity. For example, compounds methyl 2-amino-3, 3, 3-trifluoro-2-(6-fluoro-1H-indol-3-yl) propanoate and methyl 3-(2-amino-3-ethoxy-1, 1, 1-trifluoro-3-oxopropan-2-yl)-1H-indole-5-carboxylate were most active with IC50 values (0.060 μM and 0.045 μM respectively) .

Additionally, indole derivatives, which are structurally similar to “2-Amino-3-(3-bromophenyl)propanoic acid”, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Additionally, indole derivatives, which are structurally similar to “2-Amino-3-(3-bromophenyl)propanoic acid”, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Safety And Hazards

The compound is associated with several hazard statements including H315, H319, H332, and H335 . Precautionary measures include avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .

properties

IUPAC Name

2-amino-3-(3-bromophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMOHOYNMWWBAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20339142
Record name 2-amino-3-(3-bromophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(3-bromophenyl)propanoic acid

CAS RN

30163-20-3
Record name 2-amino-3-(3-bromophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-3-(3-bromophenyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
M Sabat, LF Raveglia, L Aldegheri, A Barilli… - Bioorganic & Medicinal …, 2022 - Elsevier
This publication details the discovery of a series of selective transient receptor potential cation channel subfamily M member 5 (TRPM5) agonists culminating with the identification of the …
Number of citations: 1 www.sciencedirect.com
H Zhu, J Wang, Y Lu, VA Soloshonok… - The Journal of …, 2022 - ACS Publications
An operationally simple and convenient resolution method via Cu(II) complexes was reported, efficiently providing valuable enantiopure N,C-unprotected α-amino acids. This protocol …
Number of citations: 2 pubs.acs.org
H Zhu, J Wang, Y Lu, VA Soloshonok… - The Journal of …, 2023 - ACS Publications
Novel type of Pd(II) complexes have been synthesized under operationally simple and convenient conditions and applied in the dynamic thermodynamic resolution of racemic N,C-…
Number of citations: 1 pubs.acs.org
R Takeda, A Kawashima, J Yamamoto, T Sato… - ACS …, 2018 - ACS Publications
In this work, we disclose an advanced general process for the synthesis of tailor-made α-amino acids (α-AAs) via tandem alkylation–second-order asymmetric transformation. The first …
Number of citations: 13 pubs.acs.org
L Kinena, V Ozola - Chemistry of Heterocyclic Compounds, 2020 - Springer
A series of tetrahydroisoquinoline derivatives containing different aryl substituents were designed and synthesized using Pictet–Spengler reaction as the key step. The synthesized …
Number of citations: 6 link.springer.com
AD Mood - 2019 - search.proquest.com
Design, Synthesis, and Analysis of Potent Antifungal Azole Synergizer Small Molecules and Computational and Deep Learning Approaches for Chemical Reaction Prediction Design, …
Number of citations: 2 search.proquest.com

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